1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid
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Overview
Description
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of substituted anilines with dicarbonyl compounds, followed by functional group modifications . The reaction conditions often include the use of bases and catalysts such as copper iodide (CuI) and tetrazole-1-acetic acid (TZA) as a ligand .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents on the aromatic ring or indole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that indole derivatives can exhibit strong binding affinities with targets like DNA gyrase and lanosterol-14-alpha demethylase .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the additional functional groups.
1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
5-methoxy-2-methyl-1H-indole: Lacks the ethoxyphenyl and carboxylic acid groups.
Uniqueness: 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid is unique due to its combination of functional groups, which can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C23H21NO4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c1-4-28-16-11-9-15(10-12-16)24-14(2)21(23(25)26)19-13-20(27-3)17-7-5-6-8-18(17)22(19)24/h5-13H,4H2,1-3H3,(H,25,26) |
InChI Key |
SCWWFPMIDAWVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C4=CC=CC=C4C(=C3)OC)C(=O)O)C |
Origin of Product |
United States |
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